molecular formula C7H8N2O2 B14322295 Methyl 4,4-dicyanobutanoate CAS No. 111372-86-2

Methyl 4,4-dicyanobutanoate

Cat. No.: B14322295
CAS No.: 111372-86-2
M. Wt: 152.15 g/mol
InChI Key: VKOWXLGJRIQGOC-UHFFFAOYSA-N
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Description

Methyl 4,4-dicyanobutanoate is an ester derivative of butanoic acid featuring two cyano (-CN) groups at the 4-position of the carbon chain. Cyano groups are strongly electron-withdrawing, which likely enhances the compound’s reactivity in nucleophilic substitutions or cyclization reactions. Esters with cyano substituents are often intermediates in pharmaceutical and polymer synthesis due to their ability to participate in diverse chemical transformations .

Properties

CAS No.

111372-86-2

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 4,4-dicyanobutanoate

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6(4-8)5-9/h6H,2-3H2,1H3

InChI Key

VKOWXLGJRIQGOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-dicyanobutanoate can be synthesized through various methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-dicyanobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to primary amines.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

Methyl 4,4-dicyanobutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as an intermediate in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-dicyanobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as an intermediate or a starting material.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4,4-Dicyanobutanoate

Ethyl 4,4-dicyanobutanoate (CAS: N/A) shares the same dicyanobutanoate backbone but substitutes the methyl ester with an ethyl group. This structural difference increases molecular weight and may reduce volatility compared to the methyl analog. Ethyl esters generally exhibit lower solubility in polar solvents due to the larger hydrophobic alkyl chain.

Property Methyl 4,4-Dicyanobutanoate (Inferred) Ethyl 4,4-Dicyanobutanoate
Molecular Formula C₆H₆N₂O₂ C₇H₈N₂O₂
Molecular Weight ~138 g/mol ~152 g/mol
Key Substituents Methyl ester, -CN groups Ethyl ester, -CN groups
Commercial Availability Not specified Limited (1 supplier)

Methyl 4,4-Dichlorobutanoate

Methyl 4,4-dichlorobutanoate (CAS: 81236-55-7) replaces cyano groups with chlorine atoms. Its Kovats retention index data suggest higher volatility compared to cyano-substituted analogs .

Property This compound Methyl 4,4-Dichlorobutanoate
Molecular Formula C₆H₆N₂O₂ C₅H₈Cl₂O₂
Molecular Weight ~138 g/mol 171.022 g/mol
Boiling Point Not available Data inferred from RI (non-polar column)
Reactivity High (via -CN groups) Moderate (via -Cl groups)

Methyl 4,4-Difluorocyclohexanecarboxylate

This fluorinated cyclohexane derivative (CAS: 121629-14-9) differs in having a cyclohexane ring and fluorine substituents. The fluorine atoms enhance thermal stability (boiling point: 182°C) and metabolic resistance compared to linear dicyano esters. Its density (1.13 g/cm³) and refractive index (1.411) reflect the influence of the fluorinated cyclohexane structure .

Property This compound Methyl 4,4-Difluorocyclohexanecarboxylate
Molecular Formula C₆H₆N₂O₂ C₈H₁₂F₂O₂
Molecular Weight ~138 g/mol 178.18 g/mol
Boiling Point Not available 182°C
Key Features Linear chain, -CN groups Cyclohexane ring, -F substituents

Ethyl 4,4-Diethoxy-2-Methyl-3-Oxobutanoate

This compound (CAS: 24132-51-2) features ethoxy and oxo groups, enabling keto-enol tautomerism and participation in condensation reactions. Synthesis routes emphasize multi-step alkoxylation and oxidation .

Property This compound Ethyl 4,4-Diethoxy-2-Methyl-3-Oxobutanoate
Functional Groups -CN, ester -OEt, ketone, ester
Molecular Weight ~138 g/mol 232.277 g/mol
Synthetic Complexity Moderate High (multi-step)

Reactivity and Application Comparisons

  • Cyano vs. Halogen Substituents: Cyano groups in this compound enhance electrophilicity, making it suitable for Michael additions or nitrile hydrolysis. In contrast, chloro analogs (e.g., Methyl 4,4-dichlorobutanoate) favor nucleophilic displacement .
  • Steric and Electronic Effects: Fluorinated cyclohexane derivatives (e.g., Methyl 4,4-difluorocyclohexanecarboxylate) exhibit greater conformational rigidity and stability, ideal for agrochemicals. Linear dicyano esters may prioritize flexibility in polymer precursors .

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